molecular formula C11H15NO2 B11950609 6-tert-Butyl-4-nitroso-o-cresol CAS No. 7256-05-5

6-tert-Butyl-4-nitroso-o-cresol

Katalognummer: B11950609
CAS-Nummer: 7256-05-5
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: OWQGDXJYRASCMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyl-4-nitroso-o-cresol is an organic compound with the molecular formula C11H15NO2. It is a derivative of o-cresol, where the hydrogen atoms at positions 6 and 4 are replaced by a tert-butyl group and a nitroso group, respectively. This compound is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-nitroso-o-cresol typically involves the nitration of 6-tert-butyl-o-cresol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group at the 4-position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize the yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

6-tert-Butyl-4-nitroso-o-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-tert-Butyl-4-nitroso-o-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized as an additive in the production of polymers, resins, and coatings.

Wirkmechanismus

The mechanism of action of 6-tert-Butyl-4-nitroso-o-cresol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-tert-Butyl-o-cresol: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4,4’-Methylenebis(6-tert-butyl-o-cresol): Contains two tert-butyl-o-cresol units linked by a methylene bridge, offering different physical and chemical properties.

    4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a sulfur linkage, providing unique antioxidant properties.

Uniqueness

6-tert-Butyl-4-nitroso-o-cresol is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct reactivity and functionality. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

7256-05-5

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-tert-butyl-6-methyl-4-nitrosophenol

InChI

InChI=1S/C11H15NO2/c1-7-5-8(12-14)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3

InChI-Schlüssel

OWQGDXJYRASCMS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.